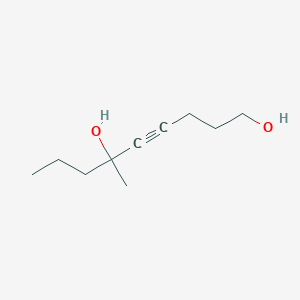
6-Methylnon-4-yne-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylnon-4-yne-1,6-diol is an organic compound characterized by the presence of a triple bond between two carbon atoms (alkyne) and two hydroxyl groups (-OH) attached to the first and sixth carbon atoms. This compound falls under the category of alkynes, which are unsaturated hydrocarbons with at least one carbon-carbon triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylnon-4-yne-1,6-diol can be achieved through various methods. One common approach involves the alkylation of acetylide anions. In this method, a terminal alkyne is deprotonated using a strong base such as sodium amide (NaNH₂) or sodium hydride (NaH) to form an acetylide ion. This ion then undergoes nucleophilic substitution with an appropriate alkyl halide to extend the carbon chain .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Methylnon-4-yne-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
6-Methylnon-4-yne-1,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methylnon-4-yne-1,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the alkyne moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Butyne-3,4-diol: Another alkyne with hydroxyl groups, but with a shorter carbon chain.
3,6-Dimethylnon-4-yne-3,6-diol: A similar compound with additional methyl groups.
Uniqueness
6-Methylnon-4-yne-1,6-diol is unique due to its specific structure, which combines a medium-length carbon chain with both alkyne and diol functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research.
Properties
CAS No. |
58447-64-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
6-methylnon-4-yne-1,6-diol |
InChI |
InChI=1S/C10H18O2/c1-3-7-10(2,12)8-5-4-6-9-11/h11-12H,3-4,6-7,9H2,1-2H3 |
InChI Key |
OJDMKOJUBZNPGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C#CCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


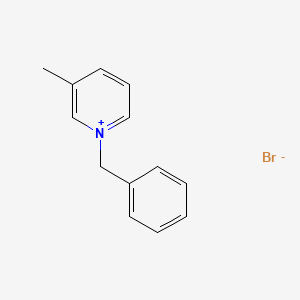
![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)

![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)

![N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14607682.png)
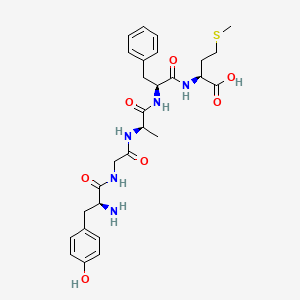

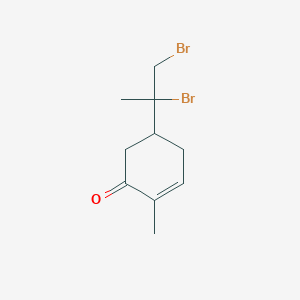
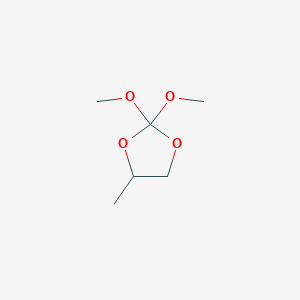
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
